Fatty acids, C6-12
Description
Definitional Framework and Nomenclature
Fatty acids are carboxylic acids characterized by an aliphatic chain. wikipedia.org The classification of fatty acids is often based on the length of this carbon chain and the presence and number of double bonds. Medium-chain fatty acids are specifically defined as those possessing a carbon chain length between 6 and 12 carbon atoms. milkandhealth.comresearchgate.netwikipedia.orgdost.gov.ph This range encompasses saturated fatty acids, meaning they contain no carbon-carbon double bonds. wikipedia.orgcambridge.org
The common names for the saturated fatty acids within the C6-C12 range are derived from the Latin word "caper" or "capra," meaning goat, due to their presence in goat's milk and their characteristic odor. wikipedia.org The key MCFAs and their systematic IUPAC names are:
Caproic acid: Hexanoic acid (C6:0) cambridge.orgwikipedia.orgacme-hardesty.comokstate.edu
Caprylic acid: Octanoic acid (C8:0) cambridge.orgacme-hardesty.comokstate.edufishersci.finih.gov
Capric acid: Decanoic acid (C10:0) cambridge.orgwikipedia.orgacme-hardesty.comokstate.edunih.govmpg.de
Lauric acid: Dodecanoic acid (C12:0) cambridge.orgacme-hardesty.comokstate.edulipidmaps.orgfishersci.cauni.lunih.govmetabolomicsworkbench.orgchemicalbook.com
These fatty acids are monocarboxylic acids with a straight, unbranched hydrocarbon chain. cambridge.org Their chemical formula follows the general structure CH₃(CH₂)nCOOH, where n ranges from 4 to 10 for C6 to C12 fatty acids, respectively. ontosight.ai
Scope and Significance in Biological and Industrial Contexts
MCFAs play significant roles in both biological systems and industrial applications. Biologically, they are a component of triglycerides found in certain plant oils, notably coconut oil and palm kernel oil, and in the milk of various mammals. dost.gov.phcambridge.orgwikipedia.orgnih.govresearchgate.net Their metabolism differs significantly from long-chain fatty acids; MCFAs can be absorbed and transported more rapidly and are readily oxidized for energy, potentially without requiring the carnitine transport system for mitochondrial entry, particularly for those shorter than C12. dost.gov.phacme-hardesty.comresearchgate.netdiabetesjournals.orgmedscape.com Research indicates that MCFAs can be metabolized to produce ketones, which serve as an alternative energy substrate. acme-hardesty.comresearchgate.net Studies have explored their potential effects on metabolic health, with some research suggesting that dietary MCFAs may influence glucose homeostasis and insulin (B600854) action. researchgate.netdiabetesjournals.orgnih.gov Additionally, some MCFAs, such as lauric acid, have demonstrated antimicrobial properties. cambridge.orgresearchgate.netontosight.ai
Industrially, C6-C12 fatty acids are valuable platform chemicals utilized in a variety of products. nih.gov Their unique properties, such as relatively lower melting points and higher water solubility compared to longer-chain fatty acids, make them suitable for diverse applications. cambridge.orgontosight.ai They are used in the production of soaps and detergents due to their surfactant properties, contributing to lather formation. chemicalbook.comontosight.aiontosight.ai The cosmetics and personal care industries incorporate them into lotions, creams, shampoos, and body washes for their moisturizing and cleansing attributes. chemicalbook.comontosight.aiontosight.ai Furthermore, C6-C12 fatty acids and their derivatives find use in pharmaceuticals as excipients or active ingredients, in food ingredients, animal feed additives, lubricants, plasticizers, coatings, flavors, and perfumes. nih.govontosight.ainih.govusda.gov Research is also exploring sustainable biological approaches for MCFA production through fermentation. nih.gov
Table 1: Properties of Key C6-C12 Fatty Acids
| Common Name | Systematic Name | Carbon Chain Length | Chemical Formula | Melting Point (°C) | Boiling Point (°C) | PubChem CID |
| Caproic acid | Hexanoic acid | C6 | C₆H₁₂O₂ | -3.9 | 205 | 8892 |
| Caprylic acid | Octanoic acid | C8 | C₈H₁₆O₂ | 16.3 | 239 | 379 |
| Capric acid | Decanoic acid | C10 | C₁₀H₂₀O₂ | 31.2 - 31.6 | 268.7 | 2969 |
| Lauric acid | Dodecanoic acid | C12 | C₁₂H₂₄O₂ | 44.0 - 44.2 | Decomposes | 3893 |
Note: Boiling points can vary depending on pressure. The boiling point for lauric acid is not typically provided as it decomposes upon heating. wikipedia.orgklkoleo.comocl-journal.org
Detailed research findings highlight the distinct metabolic fate of MCFAs compared to long-chain fatty acids. Studies have shown that medium-chain acylcarnitines (C6-C12), which are involved in MCFA metabolism, are associated with various biological processes. nih.gov For instance, research in humans has investigated the impact of substituting long-chain fatty acids with MCFAs in the diet on insulin sensitivity. diabetesjournals.org Enzymatic studies in organisms like Saccharomyces cerevisiae have identified specific enzymes, such as Faa2p and Pte1p, that show a predilection for medium-chain fatty acids, indicating dedicated metabolic pathways for these compounds. frontiersin.org The accumulation of dicarboxylic acids of chain lengths C6-C10 in urine has been observed in individuals with genetic defects in fatty acid metabolism, specifically Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, underscoring the importance of proper MCFA oxidation. medscape.com
Properties
CAS No. |
67762-36-1 |
|---|---|
Synonyms |
Fatty acids, C6-12; Fettsuren, C6-12; Decanoic/octanoic acid |
Origin of Product |
United States |
Biosynthetic Pathways and Production Strategies
Natural Occurrence and Primary Biological Sources
C6-12 fatty acids are widely distributed in nature, found in various plant and animal sources. lookchem.comnih.gov
Plant oils are notable sources of medium-chain fatty acids, typically present as triglycerides. Coconut oil and palm kernel oil are particularly rich in C6-12 fatty acids, especially lauric acid (C12:0), which can constitute a significant percentage of their total fatty acid content. k-state.edunih.govresearchgate.netmdpi.comresearchgate.net Other plant sources, such as the seeds of Cuphea species and California bay (Umbellularia californica), also contain appreciable amounts of C8-C12 fatty acids, although their suitability for large-scale commercial oil production varies. researchgate.net Pelargonic acid (nonanoic acid, C9), while an odd-numbered fatty acid, is also found naturally in many plants, including food crops and essential oils like those from rose and geranium. usda.govatamankimya.com
Here is a table summarizing some plant sources and their predominant C6-12 fatty acids:
| Plant Source | Predominant C6-12 Fatty Acids |
| Coconut Oil | Caprylic (C8), Capric (C10), Lauric (C12) k-state.edunih.govresearchgate.netresearchgate.net |
| Palm Kernel Oil | Caprylic (C8), Capric (C10), Lauric (C12) researchgate.netmdpi.comresearchgate.net |
| Cuphea species | C8-C12 fatty acids researchgate.net |
| California Bay | C8-C12 fatty acids researchgate.net |
| Various Food Crops | Pelargonic Acid (C9) usda.govatamankimya.com |
| Rose (essential oil) | Pelargonic Acid (C9) usda.gov |
| Geranium (essential oil) | Pelargonic Acid (C9) usda.gov |
Animal fats and oils also contain C6-12 fatty acids, though generally in smaller quantities compared to long-chain fatty acids. lookchem.comnih.govk-state.edu Milk and dairy products are important dietary sources of MCFAs, where they are primarily found in the form of triglycerides and phospholipids. nih.gov Goat milk, for instance, contains relatively high levels of caproic (C6:0), caprylic (C8:0), capric (C10:0), and lauric (C12:0) acids, which contribute to its characteristic flavor. atamankimya.comnih.gov Sheep milk also shows significantly higher levels of these fatty acids compared to cow milk. nih.gov Animal fats used in feed, such as choice white grease, beef tallow, and poultry fat, are derived from rendering and contain fatty acids with varying chain lengths, including the C6-C12 range. k-state.edu Odd-numbered fatty acids, though less common, are found in higher amounts in the fats and oils of animal origin compared to vegetable oils. atamankimya.comkumarmetal.com
Here is a table illustrating animal sources and their C6-12 fatty acid content:
| Animal Source | Predominant C6-12 Fatty Acids | Notes |
| Milk (Goat) | Caproic (C6), Caprylic (C8), Capric (C10), Lauric (C12) atamankimya.comnih.gov | Can constitute up to 15-18% of total milk fatty acids nih.gov |
| Milk (Sheep) | Caproic (C6), Caprylic (C8), Capric (C10), Lauric (C12) nih.gov | Higher levels than cow milk nih.gov |
| Milk (Cow) | Lower levels of C6-C10 compared to goat/sheep milk nih.gov | |
| Animal Fats (e.g., Tallow, Lard) | Varying levels of C6-C12 fatty acids k-state.edukumarmetal.com | Also contain odd-numbered fatty acids kumarmetal.com |
Fatty acids, including those in the C6-12 range, can be present in the environment. They are natural compounds found in biological matter. nih.gov Pelargonic acid (C9), for example, exists at background levels in certain soil types. usda.govatamankimya.com The presence of fatty acids, C6-12, barium salts has also been noted, highlighting their potential occurrence in the environment in various chemical forms. ontosight.aieuropa.eu Leachate from solid waste, rich in organic matter, has been identified as a potential source for the microbial production of medium-chain fatty acids, indicating their presence in such environmental streams. mdpi.com
Microbial Biosynthesis and Bioprocessing
Microbial processes, particularly fermentation, are gaining traction as sustainable methods for producing C6-12 fatty acids. ajol.infonih.govresearchgate.net
Fermentation-based systems utilize microorganisms to convert various carbon sources into medium-chain fatty acids. This approach offers a renewable alternative to traditional methods that rely on fossil fuels or food crops. ajol.inforesearchgate.net Different electron donors, such as ethanol (B145695), methanol, lactate, H2, and CO, can be employed in microbial MCFA production. bohrium.com Organic waste streams are increasingly being explored as feedstocks for microbial fermentation to produce valuable chemicals like MCFAs. ajol.infomdpi.combohrium.comdoi.org Studies have demonstrated the feasibility of producing C6-C12 fatty acids through the fermentation of substrates like ensiled potato peels and municipal sludge. ajol.infomdpi.com Mixed bacterial cultures, often enriched from anaerobic digesters, are commonly used in these fermentation processes. ajol.infomdpi.comnih.gov
Research findings on fermentation-based production:
Studies have shown efficient caproate (C6) production using mixed bacterial cultures and Clostridium kluyveri. After 18 days, caproate concentrations reached over 7 g/L in different culture setups, with enriched cultures showing even higher concentrations in subsequent cycles. nih.gov
Electro-fermentation, a process involving an electrode, has been shown to regulate mixed culture chain elongation and can increase the specificity of caproate production. doi.org
The type of inoculum used in fermentation significantly influences the yield of MCFAs. Using leachate as an inoculum in the fermentation of ensiled potato peels resulted in the highest chain elongation, with notable yields of caproic acid (C6), heptanoic acid (C7), and caprylic acid (C8). ajol.info
Here is a table summarizing some research findings on microbial fermentation for C6-12 fatty acid production:
| Substrate | Inoculum Type | Main C6-12 Products | Maximum Concentration/Yield | Reference |
| Mixed Carbon Sources | Mixed Bacterial Culture, Clostridium kluyveri | Caproate (C6) | ~7-11 g/L (after 18 days) | nih.gov |
| Ensiled Potato Peels | Leachate | Caproic (C6), Heptanoic (C7), Caprylic (C8) | 57 g/kgVS (C6), 4 g/kgVS (C7), 26 g/kgVS (C8) | ajol.info |
| Organic Waste / SCFAs + Ethanol | Mixed Culture MES | C6-C12 MCFAs | Variable, C6 specificity noted | nih.govbohrium.comdoi.org |
| CO2 (sole carbon source) | MES | C6 | Lower yields, long lag phases | engineering.org.cnbohrium.com |
Microbial chain elongation (CE) is a key process in the fermentation-based production of medium-chain fatty acids. ajol.infomdpi.comnih.govdoi.orgnih.gov This process typically converts short-chain fatty acids (SCFAs, C1-C5) into MCFAs (C6-C12) using electron donors such as ethanol or lactate. nih.govdoi.orgnih.gov The most important chain elongation pathway is the reverse β-oxidation (RBO) pathway. mdpi.commdpi.comnih.gov In this cyclic process, acetyl-CoA, derived from the electron donor, is added to a carboxylic acid, leading to the elongation of the carbon chain by two atoms per cycle. nih.gov For example, acetate (B1210297) (C2) can be elongated to butyrate (B1204436) (C4), which can then be elongated to caproate (C6), and so forth. nih.gov Another pathway that can be involved in chain elongation is the fatty acid biosynthesis (FAB) pathway. mdpi.comnih.gov Both the FAB and RBO pathways depend on acetyl-CoA to initiate the cycling process. mdpi.com The FAB cycle involves the production of malonyl-CoA from acetyl-CoA, followed by condensation reactions and reductions that extend the fatty acid chain. mdpi.comresearchgate.net While the de novo fatty acid biosynthesis pathway in some organisms like E. coli primarily yields longer chain lengths (C12-C18), the production of shorter, medium-chain lengths often requires the introduction of heterologous enzymes, such as plant thioesterases, which exhibit preference for C12 and C14 acyl-ACP. frontiersin.orgnih.gov
Detailed research findings on chain elongation mechanisms:
The reverse β-oxidation pathway involves a series of enzymatic steps, including the combination of acetyl-CoA with an acyl-CoA catalyzed by acyl-CoA C-acyltransferase, reduction by 3-hydroxyacyl-CoA dehydrogenase, and the creation of a double bond by enoyl-CoA hydratase. mdpi.com
Chain elongation requires energy-rich, reduced compounds like ethanol or lactic acid, which are transformed into acetyl-CoA. nih.gov
Studies on microbial electrosynthesis systems (MES) have explored the use of chain elongation to produce MCFAs from CO2 or organic waste, with research focusing on optimizing conditions and understanding the microbial communities involved. engineering.org.cnmdpi.combohrium.comdoi.org
Here is a simplified representation of the chain elongation process via reverse β-oxidation:
| Step | Description | Enzymes Involved (Examples) |
| Initiation/Priming | Acetyl-CoA combines with a short-chain acyl-CoA | Acyl-CoA C-acyltransferase mdpi.com |
| Condensation & Reduction | Chain is elongated by two carbons | 3-hydroxyacyl-CoA dehydrogenase, Enoyl-CoA hydratase mdpi.com |
| Iteration | Cycle repeats, adding two carbons in each round |
Fermentation-Based Production Systems
Key Microbial Consortia and Species
Significant progress has been made in the microbial production of MCFAs using various microorganisms. bohrium.com These microbes can produce MCFAs through processes like microbial chain elongation. bohrium.com Naturally occurring MCFA producers include both Gram-negative and Gram-positive bacteria from genera such as Pseudomonas, Shewanella, Acinetobacter, and Flavobacterium, although often in trace amounts. researchgate.net
Synthetic microbial consortia offer an alternative by dividing labor between engineered strains, potentially reducing capital and operating costs by utilizing unsterilized raw substrates. engineering.org.cn
Metabolic Engineering Approaches for Tailored Synthesis
Metabolic engineering plays a crucial role in enhancing MCFA production and tailoring their chain length in microbial hosts. nih.govnih.gov
Genetic manipulation of enzymes involved in fatty acid synthesis (FAS) is a primary strategy to control chain length and increase MCFA titers. In Escherichia coli, the expression of genes like fabA and fabB in the fatty acid chain elongation cycle is regulated by transcription factors FadR and FabR. nih.gov Indirect upregulation of FA elongation reactions, for instance, by deleting FabR and overexpressing FadR, has shown increased FA titer and yield. nih.gov Overexpression of fabZ, encoding β-hydroxyacyl-ACP dehydratase, can also increase FA titer and yield by pulling carbon flux toward the FA elongation cycle. nih.gov
Genetic manipulation of fatty acid chain length has also been successful in plants, leading to the synthesis of more saturated MCFAs. frontiersin.org
Engineering the beta-oxidation pathway, which is typically involved in fatty acid degradation, can be utilized for MCFA production. mdpi.complos.org A functional reversal of the β-oxidation cycle has been proposed as an efficient platform for MCFA synthesis. nih.govmdpi.comnih.gov This cycle involves enzymes such as thiolase (AtoB, FadA), 3-hydroxyacyl-CoA dehydrogenase (FadB), enoyl-CoA hydratase (FadB), and acyl-CoA dehydrogenase (FadE, YdiO, egTER). nih.gov Each CoA intermediate in the cycle can potentially be converted into carboxylic acids via thioesterase termination pathways. nih.gov
In Saccharomyces cerevisiae, the β-oxidation pathway has been engineered to accumulate a higher ratio of MCFAs. plos.org Modification of this pathway not only affects the total fatty acid content but also alters the composition, leading to MCFA (C8:0, C10:0, and C12:0) accumulation and secretion into the medium. plos.org
Heterologous gene expression, particularly of acyl-ACP thioesterases (acyl-ACP TEs) from plants and bacteria, is a predominant metabolic engineering strategy to produce fatty acids of desired chain lengths in host organisms like E. coli and Yarrowia lipolytica. nih.govresearchgate.netplos.org These enzymes can terminate fatty acid elongation early, leading to the production of MCFAs. frontiersin.orgnih.gov For example, expressing thioesterase from Umbellularia californica in E. coli has dramatically changed the predominant fatty acid chain length from C16 to C12, with C12 comprising up to 75% of the total fatty acid composition. plos.org Similarly, expressing acyl-acyl carrier protein (ACP) thioesterase-encoding genes with a substrate preference for medium-chain acyl-ACP molecules in Mucor circinelloides has resulted in the generation of C8–C12 fatty acids, with some engineered strains showing high production of non-native C8–C10 and C12 fatty acids. mdpi.com
Enzymatic Synthesis and Modification
Enzymatic synthesis and modification offer precise and controlled methods for producing structured lipids containing specific fatty acids, including MCFAs. ocl-journal.orgoup.com Enzymes, particularly lipases, are widely used in esterification and interesterification reactions to modify the composition and positional distribution of fatty acids in glycerol (B35011) backbones. ocl-journal.orgoup.comnih.gov This allows for the synthesis of designer lipids with tailored properties. ocl-journal.org
Enzymatic synthesis of fatty acid sugar esters, for instance, can be catalyzed by esterases or lipases under low water activity conditions, reversing their hydrolytic activity to form ester bonds between sugars and fatty acids. frontiersin.org Studies have investigated the effect of fatty acid alkyl chain length on the enzymatic synthesis of glucose esters, including those with C6 and C12 fatty acids. nih.gov
Sustainable Production Methodologies
The increasing demand for sustainable production of chemicals and biofuels has driven interest in utilizing microbial cell factories for MCFA production from renewable resources. nih.govresearchgate.net Microbial fermentation processes can convert organic wastes and agroindustrial sidestreams into medium-chain carboxylic acids. bohrium.com Different electron donors, such as ethanol, methanol, lactate, H₂, and CO, can be used for MCFA production via microbial chain elongation, each impacting the cost, microbial community, and carbon flux. bohrium.comengineering.org.cn Ethanol has been suggested as a suitable electron donor due to its potential production from various waste sources. engineering.org.cn
Microbial electrosynthesis (MES) is another technology being explored for MCFA production from CO₂ or organic waste valorization, offering a potential route for carbon-neutral chemical production. bohrium.com While studies on MCFA production in MES from CO₂ have shown some C6 specificity, optimization of bioreactors and process parameters is crucial. bohrium.comengineering.org.cn
Utilization of Renewable Feedstocks and Waste Valorization
The production of C6-C12 fatty acids is increasingly shifting towards bio-based methods that utilize renewable resources and valorize waste streams. Microbial fermentation, particularly through a process known as chain elongation, has emerged as a promising sustainable pathway. researchgate.netjove.comresearchgate.netmdpi.comresearchgate.netnih.govacs.org This process typically involves anaerobic bacteria that elongate short-chain fatty acids (SCFAs, C2-C5) using electron donors such as ethanol or lactate. researchgate.netresearchgate.netresearchgate.netacs.org
A wide variety of renewable feedstocks and organic wastes can serve as substrates for microbial MCFA production. These include:
Food Waste: Organic solid waste, including food waste, is a significant potential feedstock. researchgate.netresearchgate.netnih.govnrel.govnih.govresearchgate.net Anaerobic digestion of wet waste can be arrested before methanogenesis to produce SCFAs and MCFAs. nrel.gov
Municipal Solid Waste (MSW): MSW and its derived streams, such as leachates, can be valorized for MCFA production. researchgate.netnih.govmdpi.com Leachates from waste treatment sites have been shown to contain high concentrations of organic matter, including volatile fatty acids (VFAs), which are key precursors for MCFA synthesis through chain elongation. mdpi.com
Agricultural Waste: Agricultural residues, such as lignocellulosic biomass and dairy processing waste (DPW), are being explored as substrates. mdpi.combohrium.commdpi.com
Sewage Sludge: This organic waste stream can also be used for MCFA production via chain elongation. bohrium.com
Microbial chain elongation allows for the conversion of these low-value or waste feedstocks into higher-value MCFAs. jove.comnih.gov For instance, studies have demonstrated the production of caproic acid (C6), heptylic acid (C7), and caprylic acid (C8) from fresh leachates, with variations in the dominant MCFA depending on the source of the leachate. mdpi.com The process often involves mixed microbial cultures, which can utilize complex organic substrates. researchgate.netresearchgate.net
Microbial electrosynthesis (MES) is another technology being investigated for producing MCFAs from CO2 or organic waste, offering a potential route for carbon-neutral chemical production. engineering.org.cnbohrium.com
Environmental Impact Reduction in Production Processes
Shifting from petrochemical or unsustainable plant oil-based production to bio-based methods utilizing renewable feedstocks and waste valorization offers significant environmental benefits. poultryworld.netnih.govacs.orgnrel.govnih.govmdpi.com
Compared to conventional methods, bio-based MCFA production can lead to:
Reduced Carbon Footprint: Utilizing waste materials as feedstocks helps to reduce greenhouse gas emissions associated with waste disposal methods like landfilling and burning. poultryworld.netnrel.govnih.gov Microbial fermentation processes can also be designed to be more carbon-efficient. bohrium.com
Lower Energy Consumption: Some bio-based processes, such as fermentation of food residues, have demonstrated significantly lower energy use compared to traditional production methods. poultryworld.net
Reduced Reliance on Unsustainable Resources: Moving away from palm kernel and coconut oil-based production helps to mitigate the ecological damage, such as deforestation, associated with the conventional harvesting of these oils. jove.compoultryworld.net
Waste Valorization: Converting waste streams into valuable chemicals like MCFAs transforms a disposal problem into a resource opportunity, contributing to a more circular economy. nih.govresearchgate.net
While challenges remain in optimizing yields, rates, and product recovery in bio-based MCFA production, ongoing research and development are focused on improving process efficiency and further reducing environmental impacts. engineering.org.cnresearchgate.netjove.commdpi.combohrium.com Strategies include optimizing microbial consortia, fermentation parameters, and implementing efficient downstream separation technologies. jove.comnrel.gov
Metabolic Fates and Biochemical Transformations
Cellular Uptake and Transport Mechanisms
The entry of fatty acids, C6-12, into the cellular environment is a critical first step for their subsequent metabolic processing. Unlike their long-chain counterparts, which often necessitate protein-mediated transport, medium-chain fatty acids (MCFAs) with carbon lengths of 6 to 12 atoms exhibit a greater degree of aqueous solubility. researchgate.net This characteristic allows them to traverse cellular membranes predominantly through a mechanism of passive diffusion. nih.gov The process involves the direct movement of these fatty acids across the lipid bilayer of the cell membrane, driven by the concentration gradient. researchgate.net
It is important to distinguish the transport mechanism of C6-12 fatty acids from that of long-chain fatty acids (LCFAs), which are less soluble and heavily rely on a variety of transport proteins to facilitate their entry into cells. researchgate.netmaastrichtuniversity.nl These proteins include the plasma membrane fatty acid-binding protein (FABPpm), fatty acid translocase (FAT/CD36), and a family of fatty acid transport proteins (FATP1-6). maastrichtuniversity.nlaocs.org The inhibition of these protein transporters has been shown to have no effect on the uptake of medium-chain fatty acids, further supporting the primary role of passive diffusion for this class of molecules. nih.gov
Table 1: Comparison of Cellular Uptake Mechanisms for Fatty Acids
| Feature | This compound (MCFAs) | Long-Chain Fatty Acids (LCFAs) |
|---|---|---|
| Primary Transport Mechanism | Passive Diffusion nih.gov | Protein-Mediated Transport researchgate.netmaastrichtuniversity.nl |
| Aqueous Solubility | Relatively high researchgate.net | Low nih.gov |
| Dependence on Transport Proteins | Low nih.gov | High researchgate.netmaastrichtuniversity.nl |
| Key Transport Proteins Involved | Generally not required, though FATPs may play a role in specific tissues like the brain researchgate.net | FAT/CD36, FABPpm, FATPs maastrichtuniversity.nlaocs.org |
Catabolic Pathways: Beta-Oxidation and Alternative Routes
Once inside the cell, C6-12 fatty acids are primarily directed towards catabolic pathways to generate energy in the form of ATP. The principal route for this is beta-oxidation, which occurs within the mitochondria. wikipedia.orgyoutube.com
Beta-oxidation is a cyclical process that systematically shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. youtube.comlibretexts.org A key enzyme in the initial step of beta-oxidation for C6-12 fatty acids is medium-chain acyl-CoA dehydrogenase (MCAD). wikipedia.orgnih.gov This enzyme is specifically responsible for catalyzing the dehydrogenation of acyl-CoA esters with chain lengths between 6 and 12 carbons. wikipedia.org
The process of beta-oxidation can be summarized in four key steps:
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons of the acyl-CoA molecule, with FAD acting as the electron acceptor to form FADH2. libretexts.orgabcam.com
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the beta-carbon. libretexts.orgabcam.com
Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, with NAD+ as the electron acceptor, forming NADH. abcam.com
Thiolysis: Beta-ketothiolase cleaves the molecule, releasing a two-carbon acetyl-CoA unit and an acyl-CoA molecule that is two carbons shorter. abcam.com This shortened acyl-CoA then re-enters the beta-oxidation cycle. abcam.com
The acetyl-CoA produced can then enter the citric acid cycle for further oxidation and ATP production. wikipedia.orgabcam.com
An alternative catabolic route for C6-12 fatty acids is omega-oxidation. allen.in This pathway becomes particularly significant when beta-oxidation is impaired. allen.in Unlike beta-oxidation, which occurs at the beta-carbon, omega-oxidation takes place at the terminal (omega) carbon of the fatty acid chain. allen.in This process primarily occurs in the endoplasmic reticulum of liver and kidney cells. allen.in
The key steps in omega-oxidation are:
Hydroxylation: Cytochrome P450 enzymes introduce a hydroxyl group at the omega-carbon, forming an omega-hydroxy fatty acid. allen.in
Oxidation to Aldehyde: The hydroxyl group is then oxidized to an aldehyde.
Oxidation to Carboxylic Acid: The aldehyde group is further oxidized to a carboxyl group, resulting in the formation of a dicarboxylic acid. allen.in
These resulting dicarboxylic acids can then undergo beta-oxidation from either end of the molecule. allen.innih.gov The omega-oxidation of C6-C12 fatty acids can lead to the formation of corresponding dicarboxylic acids such as adipic acid (from hexanoic acid), suberic acid (from octanoic acid), and sebacic acid (from decanoic acid). nih.govnih.gov Studies in rat liver have shown that the conversion of decanoic acid to sebacic acid is particularly efficient. nih.gov
Table 2: Products of Omega-Oxidation of C6-C10 Fatty Acids
| Starting Fatty Acid | Corresponding Dicarboxylic Acid |
|---|---|
| Hexanoic Acid (C6) | Adipic Acid nih.gov |
| Octanoic Acid (C8) | Suberic Acid nih.gov |
| Decanoic Acid (C10) | Sebacic Acid nih.gov |
In microbial systems, the degradation of fatty acids is a tightly regulated process to ensure that the cell can adapt to the availability of different carbon sources. In bacteria such as Escherichia coli and Bacillus subtilis, transcriptional regulators play a central role in controlling the expression of genes involved in fatty acid metabolism. nih.gov
In E. coli, the FadR protein is a key regulator. nih.govresearchgate.net It acts as a repressor of the genes involved in fatty acid degradation (the fad genes). nih.gov When long-chain acyl-CoA molecules are present, they bind to FadR, causing a conformational change that prevents FadR from binding to DNA. nih.govresearchgate.net This alleviates the repression and allows for the transcription of the fad genes, leading to the breakdown of fatty acids. nih.gov
Bacillus subtilis employs a more complex regulatory system involving two main regulators: FadR (also known as YsiA) and FapR. nih.gov Similar to its counterpart in E. coli, B. subtilis FadR represses the genes for fatty acid degradation. nih.gov FapR, on the other hand, represses the genes involved in fatty acid and phospholipid biosynthesis. nih.govresearchgate.net The activity of FapR is inhibited by malonyl-CoA, a key precursor in fatty acid synthesis. nih.govresearchgate.net This dual-regulation system allows the bacterium to finely tune its fatty acid metabolism in response to the availability of precursors and the need for energy. nih.gov
Anabolic Interconversions and Derivative Formation
While the primary fate of C6-12 fatty acids is often catabolism for energy, they also serve as important precursors in a variety of anabolic pathways. wikipedia.org These pathways lead to the synthesis of more complex molecules essential for cellular structure and function.
C6-12 fatty acids can be elongated to form long-chain saturated fatty acids such as palmitic acid (16:0) and stearic acid (18:0) through the action of elongase enzymes. researchgate.net These longer-chain fatty acids can then be further modified. For example, desaturase enzymes can introduce double bonds to create monounsaturated fatty acids like palmitoleic acid (16:1) and oleic acid (18:1). researchgate.net
Furthermore, C6-12 fatty acids are fundamental building blocks for the synthesis of various lipids. wikipedia.org They can be esterified to a glycerol (B35011) backbone to form triglycerides, which are the primary form of energy storage in many organisms. wikipedia.org They are also incorporated into phospholipids, which are the main components of cellular membranes. wikipedia.org Additionally, derivatives of medium-chain fatty acids are utilized in the production of a range of commercial products, including cleaning agents, lubricants, and cosmetics. nih.gov In some yeasts, C6-12 fatty acids are intermediates in the biosynthesis of volatile esters that contribute to aroma profiles. nih.gov
The anabolic and catabolic pathways of fatty acid metabolism are reciprocally regulated to prevent futile cycles. wikipedia.org For instance, when cellular energy levels are high, acetyl-CoA, the end product of beta-oxidation, can be used for the synthesis of fatty acids in the cytosol. wikipedia.org This process is distinct from beta-oxidation, which occurs in the mitochondria. wikipedia.org
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatography is a fundamental technique for separating and analyzing complex mixtures of fatty acids. The choice of chromatographic method depends on the specific requirements of the analysis, such as the need for qualitative identification or precise quantification.
Gas Chromatography (GC): Gas chromatography is a cornerstone in the analysis of C6-12 fatty acids due to its high resolution and sensitivity. nih.govcreative-proteomics.com Since fatty acids are not sufficiently volatile for direct GC analysis, they must first be converted into more volatile ester derivatives, most commonly fatty acid methyl esters (FAMEs). nih.govnih.gov This derivatization process is a critical step, and various methods are employed, including acid-catalyzed (e.g., using boron trifluoride in methanol) and base-catalyzed (e.g., using sodium methoxide) transesterification. nih.gov The resulting FAMEs are then separated on a capillary GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). creative-proteomics.com GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, providing detailed structural information for each fatty acid. creative-proteomics.comsemanticscholar.org
High-Performance Liquid Chromatography (HPLC): HPLC has gained prominence for the analysis of MCFAs, offering versatility in handling various sample types. creative-proteomics.com Unlike GC, HPLC can directly analyze free fatty acids without the need for derivatization, which simplifies sample preparation and avoids potential artifacts from the derivatization process. The separation is based on the differential partitioning of the fatty acids between a liquid mobile phase and a solid stationary phase. creative-proteomics.com
Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective chromatographic technique that can be used for the separation and identification of medium-chain acylglycerols. creative-proteomics.comnih.gov A specific TLC method has been developed using a mobile phase mixture of hexane and acetone (70:30 v/v) to effectively separate monoacylglycerols (MAGs), diacylglycerols (DAGs), and triacylglycerols (TAGs) containing C6-12 fatty acids. creative-proteomics.comnih.gov Visualization of the separated spots on the TLC plate often requires the use of specific reagents, such as a combination of sulfuric acid and phosphomolybdic acid in methanol. nih.gov
| Technique | Principle | Derivatization | Common Detector | Key Advantages |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Required (e.g., FAMEs) | Flame Ionization Detector (FID), Mass Spectrometer (MS) | High resolution, sensitivity, and well-established methods. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Not always required | UV, Refractive Index (RI), Mass Spectrometer (MS) | Versatility, direct analysis of free fatty acids. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Not required | Visualization reagents | Simple, cost-effective, good for qualitative screening. |
Extraction and Purification Methodologies
Prior to chromatographic or spectroscopic analysis, C6-12 fatty acids must be efficiently extracted from their sample matrix and purified to remove interfering substances. The choice of extraction method is critical to ensure high recovery and to prevent degradation of the fatty acids.
Solvent Extraction: This is the most common approach for isolating lipids, including C6-12 fatty acids. Several established methods are widely used:
Folch Method: This technique utilizes a chloroform-methanol mixture to extract lipids from tissues. semanticscholar.org
Bligh and Dyer Method: A modification of the Folch method, it also uses a chloroform-methanol-water system and is suitable for a wide range of biological samples. nih.gov
Soxhlet Extraction: This is a continuous extraction method using a non-polar solvent like hexane, often employed for solid samples. semanticscholar.org
Solid-Phase Extraction (SPE): SPE is a technique used for sample clean-up and fractionation. It allows for the separation of different lipid classes based on their polarity or binding affinity to a solid sorbent. nih.gov This method can effectively isolate free fatty acids from more complex lipids and other matrix components. nih.gov
Urea Complexation: This method is employed for the purification of fatty acids by separating them based on their degree of saturation. Saturated and monounsaturated fatty acids form crystalline complexes with urea, which can then be precipitated and removed, leaving behind the polyunsaturated fatty acids in the solution. magritek.com
| Method | Principle | Typical Solvents | Application |
| Folch Method | Liquid-liquid extraction with a biphasic solvent system. | Chloroform, Methanol | Biological tissues |
| Bligh and Dyer Method | A rapid one-phase liquid extraction that becomes biphasic upon adding water. | Chloroform, Methanol, Water | Biological samples |
| Soxhlet Extraction | Continuous extraction of lipids from a solid matrix. | Hexane, Petroleum Ether | Solid samples (e.g., oilseeds) |
| Solid-Phase Extraction (SPE) | Selective adsorption of analytes onto a solid sorbent. | Various polar and non-polar solvents | Sample clean-up and fractionation |
| Urea Complexation | Formation of crystalline inclusion complexes with urea. | Ethanol (B145695), Methanol | Separation of saturated and unsaturated fatty acids |
Spectroscopic and Other Advanced Characterization Techniques
Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in C6-12 fatty acids.
Mass Spectrometry (MS): As a standalone technique or coupled with chromatography (GC-MS or LC-MS), mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of fatty acids. creative-proteomics.com It provides detailed information that is crucial for the unambiguous identification of individual fatty acids in complex mixtures. creative-proteomics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H-NMR and ¹³C-NMR, is an indispensable non-destructive technique for the structural analysis of fatty acids. aocs.org It allows for the identification and quantification of different functional groups within the fatty acid molecule, such as the terminal methyl group, methylene groups, and the carboxylic acid group. magritek.commagritek.com Specific signals in the NMR spectrum can be used to determine the degree of saturation and the positions of double bonds in unsaturated fatty acids. semanticscholar.org
| Technique | Principle | Information Provided |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight, structural information, fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Detailed structural elucidation, quantification of functional groups, determination of saturation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample. | Identification of functional groups, monitoring of chemical changes. |
Methodological Advancements in Fatty Acid Profiling
The field of fatty acid analysis is continually evolving, with advancements aimed at improving speed, sensitivity, and comprehensiveness.
High-Throughput Screening: The development of high-throughput screening methods is crucial for applications such as metabolic engineering and clinical diagnostics. A mass spectrometry-based method using matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF) MS has been developed for the rapid profiling of MCFAs in microbial colonies. nih.govillinois.educabbi.bio This method significantly reduces the analysis time compared to traditional GC-MS, enabling the screening of a large number of samples in a short period. nih.govillinois.edu
Improvements in GC-MS Methodology: Advances in GC technology, such as the development of more efficient capillary columns, have led to better separation of fatty acids at lower temperatures. nih.gov The use of sensitive derivatization reagents, like pentafluorobenzyl bromide, coupled with negative chemical ionization GC-MS, allows for the highly sensitive and accurate quantification of fatty acids in complex biological samples. nih.gov
Lipidomics: The field of lipidomics aims to provide a comprehensive and quantitative description of the entire lipid profile (the "lipidome") of a cell, tissue, or organism. monash.eduyoutube.com Advanced analytical platforms, primarily based on LC-MS/MS, are used to identify and quantify hundreds of different lipid species, including those containing C6-12 fatty acids. mdpi.com This global approach provides a more complete picture of the roles of fatty acids in biological systems. nih.gov
Biological Roles and Functional Implications in Non Human Systems
Microbial Physiology and Interactions
Fatty acids in the C6-12 range are known to interact with microorganisms, influencing their growth, membrane integrity, and metabolic processes.
Medium-chain fatty acids (MCFAs), including those with C6 to C12 chain lengths, and their monoglyceride derivatives have demonstrated antimicrobial activity against a range of microorganisms in model systems. Studies investigating the mechanism of action often employ model membrane platforms, such as small unilamellar vesicles (SUVs) and large unilamellar vesicles (LUVs), to understand interactions at the molecular level. publish.csiro.au These model systems allow for the real-time study of interaction kinetics and membrane destabilization caused by antimicrobial lipids. publish.csiro.au
Lauric acid (C12:0) has been identified as one of the most potent saturated fatty acids against Gram-positive bacteria, including Staphylococcus aureus. publish.csiro.au Its monoglyceride derivative, glycerol (B35011) monolaurate (GML), often exhibits even stronger inhibitory activity. publish.csiro.au The antimicrobial efficacy of saturated fatty acids is influenced by hydrocarbon chain length, with C12 showing potent activity against Gram-positive species. publish.csiro.au Capric acid (C10:0) and lauric acid (C12:0) have also shown broad inhibitory effects against various bacteria in studies on oral microorganisms. dokumen.pub Hexanoic acid (C6:0), octanoic acid (C8:0), and lauric acid (C12:0) were found to be effective against Candida albicans. dokumen.pub
The mechanism of action often involves the disruption of the microbial cell membrane. researchgate.net For instance, monocaprylate (a C8 monoglyceride) has been shown to cause membrane disruption in Escherichia coli, Staphylococcus xylosus, and Zygosaccharomyces bailii. scribd.com Studies using atomic force microscopy (AFM) and calcein (B42510) leakage assays with membrane vesicles indicate that monocaprylate integrates into the liquid disordered phase of the membrane, increasing membrane fluidity and the number of phase boundary defects, thereby destabilizing the membrane. scribd.com This interaction can lead to leakage of intracellular components and cell death. researchgate.net The sensitivity of cells to these fatty acids can depend on the lipid composition and fluidity of their membranes. scribd.com
The structure-activity relationship of free fatty acids against bacteria is dependent on the acyl chain length, degree of unsaturation, and stereochemistry. researchgate.net Generally, long-chain fatty acids (C12 or higher) are effective against Gram-positive bacteria, while short-chain fatty acids (C6 or lower) can be effective against Gram-negative bacteria, often in a pH-dependent manner. researchgate.net
Fatty acids, including those in the C6-12 range, can influence microbial fermentation processes in systems like the rumen. Research has explored the effects of fatty acid profiles, such as those found in insect oils containing C6-12 fatty acids, on in vitro bovine rumen fermentation and methanogenesis. nih.govatamanchemicals.com While specific detailed data on the modulation effects of isolated C6-12 fatty acids on rumen microflora composition or fermentation parameters were not extensively detailed in the search results, the area is subject of investigation, acknowledging the potential impact of these compounds on the complex microbial ecosystem of the rumen. Protozoa in the rumen are known to assist bacteria in the fermentation of plant material.
A primary target for the antimicrobial activity of fatty acids, including those in the C6-12 range, is the microbial cell membrane. researchgate.net These lipids can integrate into the membrane structure, altering its physical properties such as fluidity. researchgate.netscribd.com Increased membrane fluidity can lead to destabilization, causing leakage of essential intracellular components and ultimately cell death. researchgate.net Model membrane studies have confirmed the interaction of medium-chain fatty acid derivatives like monocaprylate with lipid bilayers, demonstrating their ability to disrupt membrane integrity by integrating into specific membrane phases. scribd.com This interaction highlights the critical role of microbial membrane biology as a target for the effects of C6-12 fatty acids.
Plant Biology and Phytochemical Functions
Fatty acids with chain lengths within the C6-12 range are present in plants and can function as plant metabolites. Caproic acid (C6:0), for instance, is recognized as a plant metabolite. Pelargonic acid (nonanoic acid, C9:0) is found naturally in plants, such as in the form of esters in the oil of pelargonium. Beyond their presence as metabolites, some C6-12 fatty acids or their derivatives have roles related to plant interactions or applications. Pelargonic acid, for example, is used as a herbicide, acting by stripping the waxy cuticle of plants, leading to cell disruption, leakage, and death by desiccation. While the presence and some external applications are noted, detailed information on the comprehensive endogenous roles and diverse phytochemical functions of the entire C6-12 fatty acid range within plant physiology was not extensively available in the search results.
Animal Physiology and Nutritional Biochemistry (Excluding Human Clinical Data)
In animal systems, C6-12 fatty acids play a role in energy metabolism and can influence tissue composition.
Medium-chain fatty acids (C6-12) are absorbed and metabolized differently compared to long-chain fatty acids. Following absorption in the small and large bowel, they are transported directly to the liver via the portal venous system. In the liver, they are readily oxidized through a pathway that does not require carnitine, unlike the metabolism of long-chain fatty acids. This characteristic metabolic route makes them a readily available energy source.
Studies in animal models, such as rats, have investigated the effects of diets containing sources rich in medium-chain fatty acids, like coconut oil, on energy metabolism and fat accumulation. Dietary C6-12 fatty acids can influence ectopic fat accumulation in tissues such as muscle and liver. Fatty acids in general can be stored as triglycerides in adipose tissue or incorporated into cell membranes, and they serve as a necessary energy source, undergoing continuous turnover through metabolism and excretion. Bioaccumulation of fatty acids occurs if intake exceeds caloric requirements.
Medium-chain fatty acids (MCFAs), specifically those with carbon chain lengths from C6 to C12, have garnered significant attention in livestock production due to their potential to influence animal growth and health. These fatty acids, including caproic (C6), caprylic (C8), capric (C10), and lauric (C12) acids, are naturally present in various feed ingredients like coconut and palm kernel oils, and are also available as commercial supplements agriculturejournals.czk-state.edu. Their unique characteristics, such as easy digestion and rapid absorption, make them a readily available energy source for animals, particularly in young livestock like piglets and broiler chickens k-state.eduresearchgate.net.
Research indicates that supplementing livestock diets with C6-12 fatty acids can have positive effects on growth performance and gut health. In weaning pigs, increasing MCFA supplementation levels have been shown to enhance growth rate and feed efficiency. For instance, a study observed a linear increase in final body weight and average daily gain (ADG) in weaning pigs with increasing MCFA supplementation up to 1.6%, without negatively affecting feed intake. This study also noted an improvement in feed efficiency (gain:feed ratio) during certain periods post-weaning and a linear decrease in fecal score, indicating improved fecal consistency oup.com.
In broiler chickens, MCFAs, including caproic, caprylic, capric, and lauric acids, have demonstrated strong effects against Necrotic Enteritis and have shown benefits for intestinal health integrity and homeostasis frontiersin.org. Studies have reported that MCFA supplementation can lower intestinal infection, improve intestinal morphology, and enhance the digestive and absorptive capacities in birds arccjournals.com. Supplementation with MCFAs has also been associated with positive impacts on body weight gain, feed conversion ratio (FCR), gut health, immunity, and survival rate in broilers arccjournals.com. Specific fatty acids like lauric acid have been found to be particularly inhibitory to the growth of Clostridium arccjournals.com.
The beneficial effects of C6-12 fatty acids on animal health and performance are often attributed to their antimicrobial properties. These fatty acids can inhibit the growth of pathogenic bacteria such as Salmonella Typhimurium, E. coli, Campylobacter jejuni, and Clostridium spp. frontiersin.org. The mode of action involves the undissociated organic acids penetrating the bacterial cell wall, disrupting the normal physiology of the bacteria and increasing the fluidity and permeability of the bacterial membrane frontiersin.org. Some studies also suggest that MCFAs can inhibit bacterial toxin production and the expression of virulence factors by interfering with signal transduction frontiersin.org.
While the primary focus is on growth and health, some research has also explored the impact of C6-12 fatty acids on carcass composition. In broilers, some studies have observed that medium-chain fatty acids can reduce abdominal fat and increase breast yield arccjournals.com. However, the precise mechanisms for this are not fully understood agriculturejournals.cz.
It is important to note that the effects of MCFA supplementation on growth performance can be dependent on factors such as the specific type and purity of the MCFA used, as well as the inclusion rate in the diet k-state.edu. Additionally, while many studies highlight positive outcomes, some research has yielded inconsistent results, and further in vivo data in certain livestock species, such as pigs, are still considered scarce in some areas researchgate.net.
Here is a data table illustrating some research findings on the influence of C6-12 fatty acids on animal growth performance:
| Animal Species | MCFA Supplementation Level (%) | Key Findings on Growth Performance | Source |
| Weaning Pigs | 0.4, 0.8, 1.2, 1.6 (increasing levels) | Linear increase in final body weight and ADG; improved G:F ratio; decreased fecal score. | oup.com |
| Broiler Chickens | 0.8 to 1.7 g/kg feed | Higher cumulative weight gain in starter and grower phases. | arccjournals.com |
| Broiler Chickens | 0.2% Caprylic, Capric, or Lauric Acid | Generally no specific performance effects, but significant differences in meat fatty acid profile. | chula.ac.thcabidigitallibrary.org |
| Nursery Pigs | 0.5% C6:0, 0.5% C8:0, or 0.5% C10:0 | Improved feed efficiency (G:F) compared to control. | nih.gov |
| Nursery Pigs | Increasing MCFA blend | Increased ADG and ADFI; improved G:F. | nih.gov |
| Weaned Piglets | 0.1% MSCFA (mixed short- and medium-chain fatty acids) | Increased ADG compared to control (not statistically significant, p > 0.05). | mdpi.com |
Industrial and Applied Biotechnological Innovations
Applications in Bio-based Chemicals and Materials
Medium-chain fatty acids serve as crucial building blocks and additives in the creation of a variety of bio-based chemicals and materials.
Fatty acids, C6-12, and their derivatives, such as sodium salts, sulfophenyl esters, and esters with propylene (B89431) glycol, are widely utilized in the production of surfactants and detergents fishersci.canih.govnih.govwikipedia.orgmpg.denih.gov. Their amphiphilic nature, possessing both hydrophobic and hydrophilic regions, allows them to effectively reduce the surface tension of water and interact with both oil and water wikipedia.orgmpg.de. This property is fundamental to their function as cleansing agents in household cleaning products, personal care items like soaps and shampoos, and industrial cleaning formulations wikipedia.orgmpg.de. The sodium salts of C6-12 fatty acids are particularly noted for their good solubility in water and their ability to create a rich lather, making them suitable for soaps and personal care products wikipedia.org. Propylene glycol esters of C6-12 fatty acids also serve as emulsifiers and stabilizers, enhancing the texture and stability of formulations nih.gov.
C6-12 fatty acids and their esters find application in the formulation of lubricants and plasticizers uni.lunih.govnih.govmetabolomicsworkbench.orgmetabolomicsworkbench.orglipidmaps.orgmetabolomicsworkbench.orguniovi.esnih.gov. Pelargonic acid (C9), a medium-chain fatty acid, is used in the preparation of plasticizers and lacquers metabolomicsworkbench.orgmetabolomicsworkbench.orgmetabolomicsworkbench.orguniovi.esnih.gov. Methyl esters of C6-12 fatty acids are also employed as additives in lubricants, contributing to improved lubricity and cold flow properties uni.lu. Barium salts of C6-12 fatty acids are utilized in lubricants and greases due to their thermal stability and lubricity nih.gov. These applications leverage the inherent lubricating properties of fatty acids and their ability to modify the physical properties of materials.
In the cosmetics and fragrance industries, C6-12 fatty acids and their derivatives are valued for their functional properties fishersci.canih.govuni.lunih.govmetabolomicsworkbench.orgmetabolomicsworkbench.orglipidmaps.orguniovi.esnih.govnih.gov. They are used as emollients in cosmetics and personal care products, helping to moisturize and soften the skin nih.gov. Propylene glycol esters of C6-12 fatty acids contribute to skin conditioning and moisturizing properties nih.gov. Methyl esters of C6-12 fatty acids are used as flavoring and fragrance ingredients, often described as having fruity and floral odors uni.lu. Pelargonic acid (C9) is also used as a chemical intermediate for synthetic flavors and cosmetics metabolomicsworkbench.orgmetabolomicsworkbench.orguniovi.es. Lauric acid (C12) is used in the manufacture of personal care products such as soaps and cosmetics fishersci.canih.gov.
Agricultural Applications
Medium-chain fatty acids also play a role in agricultural contexts, particularly in weed management and animal nutrition.
Certain C6-12 fatty acids, notably pelargonic acid (nonanoic acid, C9), are utilized as active ingredients in herbicides metabolomicsworkbench.orgmetabolomicsworkbench.orguniovi.esnih.govnih.govmetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.gov. These contact herbicides work by disrupting plant cell membranes and stripping the waxy cuticle, leading to cell leakage and desiccation metabolomicsworkbench.orguniovi.esnih.gov. This results in a rapid burn-down effect on green tissues nih.gov. The ammonium (B1175870) salt form of pelargonic acid is specifically used as an herbicide metabolomicsworkbench.orgnih.gov. Research has explored the efficacy of C6-C12 fatty acids and their esters, such as pelargonic acid ester of a methyl polyethylene (B3416737) glycol (PA-MPEG), as promising contact herbicides metabolomicsworkbench.org. Pelargonic acid is sometimes used in conjunction with other herbicides, like glyphosate, to achieve a quick burn-down effect metabolomicsworkbench.orguniovi.esnih.gov.
Medium-chain fatty acids (MCFAs) with chain lengths from C6 to C12 are widely used as feed additives in animal production, particularly in swine and poultry fishersci.cafishersci.fifishersci.caiarc.frlipidmaps.orgepa.govwikipedia.org. They are recognized for their potential to improve growth performance, enhance gut health, and exert antimicrobial and antiviral effects fishersci.cafishersci.fifishersci.caepa.gov.
MCFAs, including caproic (C6), caprylic (C8), capric (C10), and lauric (C12) acids, or their monoglyceride and salt forms, are added to animal feed fishersci.cafishersci.fifishersci.caiarc.fr. They are easily digested and rapidly absorbed, providing a readily available energy source for animals fishersci.fi.
A key benefit of MCFA supplementation is their antimicrobial activity against a wide range of pathogens, including gram-positive and gram-negative bacteria, enveloped viruses, algae, fungi, and protozoa fishersci.cafishersci.caepa.gov. Different MCFAs can exhibit varying potencies against different spectra of pathogens fishersci.ca. For instance, caprylic (C8) and capric (C10) acids have shown activity against gram-negative bacteria like E. coli and Salmonella, while lauric acid (C12) impacts gram-positive bacteria. The proposed mechanisms for their antimicrobial action include disruption of bacterial cell membranes and acidification of the inner cell content fishersci.ca.
Beyond direct antimicrobial effects, MCFAs contribute to improved gut health by stabilizing intestinal flora and strengthening the intestinal barrier. They can also influence animal physiology positively and support immune function epa.gov. Studies in swine have shown that MCFA supplementation can improve growth and feed efficiency fishersci.fiepa.gov. Improvements in nursery pig performance have been observed with specific inclusion rates and blends of C6, C8, and C10 fatty acids fishersci.fi.
Research also indicates the potential of MCFAs to mitigate the spread of certain enveloped viruses in feed, such as Porcine Epidemic Diarrhea Virus (PEDV). Studies have demonstrated that treating feed with MCFA blends can reduce detectable viral RNA.
Biofuel and Oleochemical Production
This compound, are valuable precursors for the production of biofuels and a variety of oleochemicals. The oleochemical industry transforms natural fats and oils into a wide range of products through processes such as hydrolysis, distillation, fractionation, and transesterification. fosfa.orge3s-conferences.org
In biofuel production, MCFAs and their derivatives, such as fatty acid ethyl esters (FAEE), are explored as potential fuel sources. Medium-chain fatty acid ethyl esters, sometimes referred to as bio-kerosene, have been produced from sources like refined palm kernel oil through transesterification with ethanol (B145695). tandfonline.com Research has indicated that the combustion of such bio-kerosene can result in lower emissions of CO, hydrocarbons, and NO2 compared to fossil kerosene. tandfonline.com
Microbial engineering is also being investigated to enhance the production of MCFAs for biofuel applications. Strategies include engineering the β-oxidation pathway in microorganisms like Saccharomyces cerevisiae to increase the accumulation of MCFAs from fatty acid-rich feedstocks. plos.org The reversal of the β-oxidation cycle in organisms such as Escherichia coli has been proposed as a platform for efficient MCFA synthesis, identifying key enzymes like acetyl-CoA synthetase and thiolase as rate-limiting factors in this process. nih.gov Engineered strains of Pseudomonas putida have demonstrated the ability to produce medium-chain free fatty acids (FFAs), which can then be converted into fatty acid methyl esters (FAMEs), useful as biodiesel blending agents. researchgate.net
MCFAs are also key intermediates in the production of various oleochemicals. These include fatty alcohols, methyl esters, amides, and amines, which find applications in diverse industries such as lubricants, detergents, cosmetics, plastics, and textiles. fosfa.orge3s-conferences.org Medium-chain fatty alcohols (C6-C12), for instance, are valued for their amphipathic properties, stability, and anti-foaming characteristics, making them suitable for use in personal care products, surfactants, and plasticizers. nih.gov The production of C6-C8 medium-chain fatty acids from organic waste streams using anaerobic chain elongating bacteria is another area of research, highlighting the potential for sustainable chemical manufacturing from waste. oup.com
Research findings in this area include studies on optimizing microbial pathways for MCFA production. For example, systematic optimization of the reverse β-oxidation cycle in Escherichia coli has led to increased MCFA production titers. nih.gov
Engineering of Structured Lipids for Specific Functionalities
This compound, are integral components in the engineering of structured lipids (SLs). SLs are modified triglycerides with a rearranged fatty acid composition and/or positional distribution on the glycerol (B35011) backbone, designed to possess specific physical, chemical, or nutritional properties that differ from conventional fats and oils. acs.orgocl-journal.org A common type of structured lipid incorporating MCFAs is the medium-long-medium (MLM) triglyceride, where medium-chain fatty acids (C6-C12) are typically esterified at the sn-1 and sn-3 positions of the glycerol backbone, while a long-chain fatty acid (C14-C24) is located at the sn-2 position. ftb.com.hrnih.govnih.gov
The incorporation of MCFAs into structured lipids is driven by the desire to impart specific functionalities. For instance, MLM structured lipids are known for their potential health benefits, including reduced caloric value compared to long-chain triglycerides and easier absorption. acs.orgftb.com.hrnih.govnih.gov MCFAs at the sn-1,3 positions are readily hydrolyzed by lipases, contributing to their efficient absorption and rapid energy supply. ftb.com.hrnih.govnih.govnih.gov
The synthesis of structured lipids containing MCFAs often involves enzymatic interesterification, utilizing lipases to rearrange fatty acids on the glycerol backbone. ftb.com.hrnih.govnih.gov Substrates for MLM lipid synthesis can include combinations of MCFA sources (like vegetable oil or single TAG molecules such as tricaprylin (B1683027) and tricaprin) and LCFA sources (typically vegetable oil or fish oil). ftb.com.hr Examples of substrate combinations studied include tricaprylin and trilinolenin, triolein (B1671897) and caprylic acid, and soybean oil with caprylic acid. ftb.com.hr Acidolysis reactions between vegetable oils and medium-chain fatty acids, catalyzed by lipases, are also employed to produce structured lipids containing MCFAs. acs.org
Research has explored the effects of different structured lipid types containing MCFAs on lipid profiles. Studies in rats, for example, have investigated the impact of highly purified structured lipids with medium-chain fatty acids and linoleic acid. oup.com
The engineering of structured lipids with specific fatty acid arrangements, including the strategic placement of C6-C12 fatty acids, allows for the creation of tailored fats and oils with enhanced nutritional and functional attributes for various applications. ocl-journal.org
Environmental Disposition and Biogeochemical Cycling
Biodegradation Pathways in Natural Environments
C6-C12 fatty acids are readily biodegradable in natural environments, including water, soil, and sediments. nih.govuni.lu The primary metabolic pathway for the degradation of fatty acids, including those in the C6-C12 range, in both aerobic and anaerobic conditions is beta-oxidation. thegoodscentscompany.comfishersci.fimetabolomicsworkbench.orgnih.gov This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid chain, producing acetyl-CoA. thegoodscentscompany.comfishersci.fimetabolomicsworkbench.orgnih.gov Acetyl-CoA can then enter the citric acid cycle (Krebs cycle) for further metabolism, ultimately yielding carbon dioxide and water. thegoodscentscompany.com
For fatty acid methyl esters, the biodegradation pathway typically begins with de-esterification, which cleaves the methyl ester group to form free fatty acids and methanol. fishersci.fi This step can be facilitated by esterase enzymes, such as lipases, produced by microorganisms. fishersci.fi Abiotic hydrolysis may also contribute to the de-esterification of fatty acid methyl esters. fishersci.fi The resulting free fatty acids then undergo beta-oxidation as described above. fishersci.fi Methanol released during de-esterification is also readily biodegraded under both aerobic and anaerobic conditions. fishersci.fi
Studies have shown that the degradation of C6-C12 fatty acids in soil can occur rapidly, with reported half-lives as short as 2 days for compounds like pelargonic acid (C9). thegoodscentscompany.com The rapid degradation is primarily attributed to microbial activity. thegoodscentscompany.com
Soil and Aquatic Environment Interactions
The interactions of C6-C12 fatty acids with soil and aquatic environments are influenced by their physical and chemical properties, particularly their water solubility and adsorption potential. The water solubility of fatty acids and their methyl esters generally decreases with increasing carbon chain length. For instance, methyl hexanoate (B1226103) (C6) has a water solubility of 1330 mg/L, while methyl laurate (C12) has a significantly lower solubility of approximately 7.7 mg/L. Similarly, fatty acids themselves show decreasing solubility with increasing chain length.
In soil environments, C6-C12 fatty acids can bind to soil particles. thegoodscentscompany.com This adsorption can prevent or minimize their leaching into water bodies, effectively retaining them in the upper soil layers where microbial degradation is active. thegoodscentscompany.com The interaction between fatty acids and soil particles is described as strong, contributing to minimal leaching and mobility in the environment. thegoodscentscompany.com
In aqueous systems, the behavior of fatty acids can be complex, particularly for fatty acid salts (soaps). While some fatty acid salts may be water-soluble, the presence of calcium and magnesium ions in wastewater can lead to the rapid formation of relatively insoluble calcium and magnesium salts. This can affect their distribution and availability for biodegradation in aquatic environments.
Despite variations in solubility and interactions with environmental matrices, C6-C12 fatty acids and their methyl esters are generally considered readily biodegradable in water, soil, and sediments, with rapid degradation rates observed in various studies. nih.govuni.lu
Here is a table summarizing some environmental fate properties:
| Compound (Chain Length) | Water Solubility (approx.) | Log KOW (approx.) | Biodegradation | Primary Pathway |
| Methyl Hexanoate (C6) | 1330 mg/L | 2.34 | Readily biodegradable nih.govuni.lu | Beta-oxidation thegoodscentscompany.comfishersci.fimetabolomicsworkbench.orgnih.gov |
| Methyl Octanoate (C8) | 64.4 mg/L | 3.6 | Readily biodegradable nih.govuni.lu | Beta-oxidation thegoodscentscompany.comfishersci.fimetabolomicsworkbench.orgnih.gov |
| Methyl Decanoate (C10) | 10.6 mg/L | Readily biodegradable nih.govuni.lu | Beta-oxidation thegoodscentscompany.comfishersci.fimetabolomicsworkbench.orgnih.gov | |
| Methyl Laurate (C12) | 7.7 mg/L | 5.41 to 6.41 (trend analysis) | Readily biodegradable nih.govuni.lu | Beta-oxidation thegoodscentscompany.comfishersci.fimetabolomicsworkbench.orgnih.gov |
| Pelargonic Acid (C9) | 0.26 g/L (at 20°C) | Rapidly degraded (t0.5 = 2 days in soil) thegoodscentscompany.com | Beta-oxidation thegoodscentscompany.com |
Life Cycle Assessment of C6-C12 Fatty Acid Production
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its life cycle. LCAs have been conducted for the production of C6-C12 fatty acids, particularly those derived from renewable feedstocks such as organic waste.
One study focused on the LCA of C4-C8 fatty acids produced through the fermentation of organic waste and residues. This cradle-to-factory gate analysis assessed the environmental impact, including the carbon footprint, and identified key contributing factors such as raw material production (transport of agricultural and food residues), the use of chemicals, energy, and water, and wastewater treatment. The study indicated that the carbon footprint of fatty acids produced via this fermentation process can be significantly lower compared to alternative production methods, benefiting from the low impact of the waste feedstock and the use of green electricity. However, the use of chemicals and heat for processing were identified as main impact contributors.
Another LCA study examined the environmental impact of lauric acid self-ketonization in the context of biolubricant base oil production. This assessment evaluated the global warming potential (GWP) under different environmental assumptions. Under a carbon-neutral assumption for lauric acid production, a reduction in GWP was observed compared to petroleum-based lubricants.
Emerging Research Frontiers and Future Directions
Advanced Biomanufacturing Strategies
Advanced biomanufacturing strategies for C6-12 fatty acids primarily focus on engineering microorganisms, such as yeast and bacteria, to serve as sustainable cell factories. Metabolic engineering and synthetic biology approaches are extensively applied to optimize microbial strains for enhanced MCFA production from renewable carbon resources. nih.govuni.luguidetopharmacology.orgnih.gov
Key strategies include the engineering of endogenous fatty acid synthase (FAS) systems and the introduction of orthogonal bacterial type I FAS in hosts like Saccharomyces cerevisiae to improve MCFA synthesis. nih.gov Enhancing the metabolic flux towards MCFAs is a crucial aspect, often involving the overexpression of key enzymes in fatty acid biosynthesis and improving the supply of necessary precursors like acetyl-CoA and NADPH. nih.gov Conversely, deleting genes involved in fatty acid consumption pathways, such as beta-oxidation, can prevent the degradation of the produced MCFAs and increase yield. nih.govnih.gov
Cellular tolerance to the toxicity of MCFAs is a significant challenge in microbial production. nih.gov Researchers are exploring strategies such as directed evolution of membrane transporters and adaptive laboratory evolution to develop strains with improved tolerance, enabling higher production titers. nih.gov
Furthermore, the utilization of renewable feedstocks, including organic waste streams and lignocellulosic biomass, is being investigated as a sustainable alternative to traditional palm kernel oil hydrolysis for MCFA production. nih.govmpg.de Processes like "chain elongation" through the fermentation of complex organic substrates by mixed microbial communities are being explored, although limitations need to be addressed for widespread implementation. mpg.de High-throughput screening methods, such as novel mass spectrometry-based techniques, are being developed to rapidly analyze MCFA production in large libraries of engineered microbial strains, accelerating the discovery of high-yielding mutants. fishersci.ca
Elucidation of Novel Enzymatic Mechanisms
Understanding the enzymatic mechanisms involved in the synthesis, modification, and metabolism of C6-12 fatty acids is critical for developing efficient bioproduction processes and exploring new biocatalytic applications. Recent research has identified and characterized novel enzymes with specificity towards medium-chain fatty acids.
For instance, studies have investigated biocatalytic cascades involving enzymes like PtTamA and PtTamH from Pseudoalteromonas tunicata. PtTamA is an ATP-dependent enzyme that activates a C12 fatty acid, forming a C12 adenylate intermediate, which is then captured by an acyl carrier protein (ACP) domain. nih.govfishersci.ca PtTamH, a di-domain enzyme comprising a transaminase (TA) domain and a thioester reductase (TR) domain, can then convert the C12 aldehyde to the corresponding amine, demonstrating a novel pathway for fatty acid functionalization. nih.govfishersci.ca The TA domain of PtTamH exhibits a preference for C12 aldehyde among a range of C7-C14 fatty aldehydes. nih.gov
Research into fatty acid synthesis has also revealed novel regulatory mechanisms involving proteins like CIDEB, which appears to affect fatty acid synthesis by regulating the coordinated expression of enzymes such as ACACA and FASN. fishersci.co.uk While CIDEB knockdown increased the percentage of C16:0, the expression of ELOVL6, an enzyme involved in the elongation of fatty acids with carbon chain lengths of C12 to C16, remained unchanged, suggesting complex regulatory networks. fishersci.co.uk
Enzymes involved in fatty acid utilization pathways, such as beta-oxidation, also exhibit specificity towards medium-chain fatty acids. For example, Faa2p in Saccharomyces cerevisiae is a fatty acyl-CoA synthetase with a predilection for medium-chain fatty acids (C6-C12 or C9-C13) and is essential for their effective utilization via beta-oxidation. nih.gov Similarly, the acyl-CoA thioesterase Pte1p is more active on short- and medium-chain acyl-CoA compared to long-chain variants, including C4, C6, C10, and C12 fatty acids. nih.gov
Systems Biology and Omics Approaches in Fatty Acid Research
Systems biology and omics approaches are increasingly employed to gain a holistic understanding of the complex cellular processes related to C6-12 fatty acid metabolism and production. These approaches involve the high-throughput analysis of various molecular layers, such as transcriptomics and metabolomics, to identify key genes, proteins, and metabolites influencing fatty acid synthesis, accumulation, and tolerance. lipidmaps.org
Transcriptomic analysis has been used to identify endogenous promoters in Saccharomyces cerevisiae that are responsive to C6 and C12 fatty acids, providing valuable tools for the dynamic regulation of fatty acid synthesis pathways in engineered strains. fishersci.com These studies have shown that treatment with C6 and C12 fatty acids can significantly influence the expression of genes involved in various metabolic processes, including transport and oxidation/reduction. fishersci.com
Metabolomics approaches, often coupled with techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are used to profile the metabolic changes in organisms producing or exposed to C6-12 fatty acids. lipidmaps.org This allows for the identification and quantification of fatty acids and related metabolites, providing insights into metabolic flux and bottlenecks in production pathways. Integrated multi-omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, are considered highly valuable for obtaining a comprehensive picture of physiological pathways related to fatty acid metabolism. lipidmaps.org
Development of Sustainable Bioeconomy Models
The development of sustainable bioeconomy models for C6-12 fatty acids is driven by the need to shift away from depletable fossil resources and traditional, less sustainable agricultural practices. This involves establishing circular economy approaches where organic waste streams and renewable biomass are utilized as feedstocks for the production of valuable chemicals like MCFAs. mpg.deuni.lu
Microbial fermentation, particularly using mixed microbial cultures, presents a promising avenue for converting complex organic feedstock, such as by-products from food production and food waste, into MCFAs. mpg.deuni.lu This not only provides a renewable source of fatty acids but also contributes to waste valorization and reduces the environmental footprint of production.
Q & A
Q. What analytical methods are recommended for quantifying C6-12 fatty acids in biological samples?
Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is standard for quantifying medium-chain fatty acids (C6-12). For complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher specificity, particularly when distinguishing isomers . Recent advancements in derivatization strategies (e.g., HPLC-MRM) improve sensitivity for low-abundance species . Validate methods using internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. How should researchers prepare stable solutions of C6-12 fatty acids for in vitro studies?
Solubilize C6-12 fatty acids in solvents like ethanol or dimethyl sulfoxide (DMSO) at concentrations ≤10 mM to prevent micelle formation. For cell culture, conjugate with fatty-acid-free bovine serum albumin (BSA) to mimic physiological delivery . Conduct stability tests under experimental conditions (e.g., pH, temperature) to ensure integrity over time .
Q. What are the critical considerations for designing diets in animal studies targeting C6-12 fatty acid metabolism?
Use purified diets with defined fatty acid ratios to minimize confounding variables. For example, replace long-chain fats with C6-12 esters while maintaining isoenergetic conditions. Monitor feed intake and fecal lipid excretion to assess absorption efficiency . Include control groups fed identical diets without C6-12 supplementation to isolate metabolic effects .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in C6-12 fatty acid profiles across different cell models?
Contradictions often arise from variations in cell type-specific lipid metabolism (e.g., tumor vs. normal cells) . Perform side-by-side comparisons under standardized conditions, including matched media and passage numbers. Use lipidomics to quantify both free and esterified fatty acid pools, as compartmentalization may skew results . Apply multivariate statistical models (e.g., PCA) to identify confounding factors .
Q. What methodological strategies optimize enzymatic modification studies of C6-12 fatty acids?
For Δ6-desaturase or elongase assays, use radiolabeled substrates (e.g., ¹⁴C-linoleic acid) to track enzymatic activity. Combine in vitro assays with gene silencing (siRNA/CRISPR) to confirm enzyme specificity . Optimize reaction conditions (pH, cofactors) using fractional factorial design to account for interaction effects . Validate products via LC-Orbitrap MS for high-resolution identification .
Q. How should meta-analyses address heterogeneity in C6-12 fatty acid studies?
Stratify studies by experimental design (e.g., in vitro vs. in vivo), dosage, and outcome measures. Use random-effects models to account for variability across populations. Critically evaluate methodological rigor using tools like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to exclude low-quality data . Address publication bias via funnel plots and trim-and-fill analysis .
Q. What advanced techniques improve spatial resolution in C6-12 fatty acid imaging?
Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry enables in situ localization of C6-12 fatty acids in tissues. Couple with on-tissue derivatization (e.g., Girard’s reagent T) to enhance ionization efficiency . For dynamic tracking, employ stable isotope tracers (e.g., ¹³C-labeled hexanoic acid) and kinetic modeling .
Methodological Troubleshooting
Q. How can researchers validate the specificity of fatty acid extraction protocols for C6-12 chains?
Compare extraction efficiencies across methods: Bligh-Dyer (chloroform-methanol) vs. solid-phase extraction (SPE). Spike samples with odd-chain fatty acids (e.g., C7:0) as internal controls . Validate via recovery experiments using pre-extracted matrices spiked with known C6-12 concentrations .
Q. What statistical approaches best handle high variability in C6-12 fatty acid datasets?
Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For longitudinal studies, use mixed-effects models to account for intra-subject correlations . Report effect sizes with 95% confidence intervals to contextualize biological significance .
Emerging Applications
Q. How can lipidomics platforms be tailored for C6-12 fatty acid discovery in neurodegenerative disease models?
Utilize high-throughput lipidomics (e.g., Q-Exactive HF-X) to profile C6-12 species in cerebrospinal fluid. Integrate pathway analysis tools (e.g., LIPID MAPS) to map interactions with amyloid-beta pathways . Cross-validate findings using transgenic models with perturbed medium-chain fatty acid metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
